molecular formula C5H8F2O B1282542 3-(2,2-Difluoroethoxy)prop-1-ene CAS No. 111512-41-5

3-(2,2-Difluoroethoxy)prop-1-ene

Cat. No.: B1282542
CAS No.: 111512-41-5
M. Wt: 122.11 g/mol
InChI Key: MBVZDLLNSHZDIC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)prop-1-ene is a chemical compound with the molecular formula C5H8F2O. It is a colorless liquid with a boiling point of 52-53 °C and a melting point of -95°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the 2,2-difluoroethoxy group. The reaction is usually conducted at room temperature and monitored using gas chromatography to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using distillation techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-difluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)prop-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)prop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoroethoxy)propane: Similar structure but lacks the double bond present in 3-(2,2-Difluoroethoxy)prop-1-ene.

    3-(2,2-Difluoroethoxy)prop-2-ene: Similar structure but with the double bond in a different position.

    2-(2,2-Difluoroethoxy)prop-1-ene: Similar structure but with the 2,2-difluoroethoxy group attached to a different carbon atom.

Uniqueness

This compound is unique due to the presence of both the 2,2-difluoroethoxy group and the double bond in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-2-3-8-4-5(6)7/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVZDLLNSHZDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547565
Record name 3-(2,2-Difluoroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111512-41-5
Record name 3-(2,2-Difluoroethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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